4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide
Description
The compound 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide features a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. This pyridine moiety is linked to a piperazine ring, which is further connected to an N,N-dimethylpiperidine-1-sulfonamide group.
Properties
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClF3N5O2S/c1-23(2)29(27,28)26-5-3-14(4-6-26)24-7-9-25(10-8-24)16-15(18)11-13(12-22-16)17(19,20)21/h11-12,14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFRAVPQFZBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a chlorinated pyridine compound under controlled conditions . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is common due to the presence of the chloro group on the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly affecting the piperazine and sulfonamide groups.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds involving this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and solvents such as DMF are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents.
Major Products
The major products formed from these reactions include various substituted derivatives that retain the core structure of the original compound, often enhancing its biological activity .
Scientific Research Applications
4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of antibacterial agents, particularly as inhibitors of bacterial phosphopantetheinyl transferase.
Biological Studies: The compound’s ability to modulate enzyme activity makes it valuable in studying bacterial metabolism and resistance mechanisms.
Industrial Applications: Its unique chemical properties are leveraged in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial viability and virulence . This inhibition disrupts the production of essential metabolites, thereby thwarting bacterial growth. The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyridine-Substituted Analogs
- ML267 () : Contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group linked to a piperazine-carbothioamide. Unlike the target compound’s sulfonamide, ML267 uses a carbothioamide (–C(S)NH₂), which reduces acidity and alters hydrogen-bonding interactions. ML267 exhibits potent inhibition of bacterial phosphopantetheinyl transferase, suggesting the pyridine substituents are critical for enzyme targeting .
- MK45/RTC6 (): Features a thiophen-2-ylbutanone linker instead of sulfonamide.
Piperazine/Piperidine Modifications
- Compound 15 () : A phenyl-substituted piperazine-pyridine-3-sulfonamide derivative. The phenyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the N,N-dimethylpiperidine-sulfonamide in the target compound .
- Parchem Compound (): Contains a carboxamide (–CONH–) bridge between piperazine and a trifluoromethylphenyl group.
Functional Group Analysis
Physicochemical and Pharmacokinetic Profiles
- LogP : The trifluoromethyl and chloro groups lower LogP (increasing hydrophilicity), while the dimethylpiperidine-sulfonamide balances lipophilicity for membrane permeability.
- Metabolic Stability: N,N-dimethyl groups on the piperidine may block oxidative metabolism, improving half-life compared to non-methylated analogs .
Biological Activity
The compound 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 400.88 g/mol. It features a sulfonamide group, a piperazine ring, and a trifluoromethyl-pyridine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₂₀ClF₃N₄O₂S |
| Molecular Weight | 400.88 g/mol |
| CAS Number | 1097785-66-4 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. The presence of the trifluoromethyl group may enhance the lipophilicity and membrane permeability of this compound, potentially increasing its antimicrobial efficacy.
Antiviral Activity
In vitro studies have shown that related compounds can inhibit viral replication. For example, derivatives of pyridine and piperazine have been tested against various viruses, demonstrating promising results in reducing viral load and inhibiting viral entry into host cells.
Anticancer Activity
Several studies have investigated the anticancer potential of pyridine-based compounds. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The specific compound may exhibit similar properties, warranting further investigation.
Case Studies
- In Vitro Studies on Antimicrobial Activity : A study evaluated the antimicrobial effects of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had significant inhibitory concentrations, suggesting potential for therapeutic applications in treating bacterial infections.
- Antiviral Efficacy Against Influenza : Another study explored the antiviral effects of piperazine derivatives against influenza virus strains. The compound demonstrated substantial inhibition of viral replication in cell cultures, highlighting its potential as an antiviral agent.
- Cancer Cell Line Testing : Research involving various cancer cell lines has shown that compounds similar to the one discussed can induce apoptosis and inhibit tumor growth. The mechanism often involves targeting specific pathways such as NF-kB or MAPK signaling cascades.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound with high purity?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Nucleophilic substitution : Reacting chloropyridine derivatives with piperazine under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Sulfonamide coupling : Introducing the sulfonamide group via reaction with sulfonyl chlorides in dichloromethane, catalyzed by triethylamine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. Monitor reaction progress via TLC and confirm yields using LCMS (e.g., m/z = 488.1 [M + H]+ for intermediates) .
Q. Which analytical techniques are most reliable for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Key for verifying piperazine and pyridine ring connectivity. Look for characteristic shifts:
- Piperazine N–CH2 protons at δ 2.5–3.5 ppm .
- Trifluoromethyl (CF3) groups show distinct 19F NMR signals at δ -60 to -70 ppm .
- LCMS : Confirm molecular weight (e.g., [M + H]+) and purity (>98% @ 215/254 nm). Retention times (RT) vary with substituents; e.g., RT = 2.286 min for chlorophenyl analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate receptor binding?
- Methodological Answer :
-
Analog Synthesis : Modify substituents (e.g., replace Cl with F or CH3 on the pyridine ring) and compare bioactivity .
-
Assays :
-
Receptor binding : Radioligand displacement assays (e.g., Ki values for dopamine D2/D3 receptors).
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Functional activity : cAMP modulation or β-arrestin recruitment in HEK293 cells .
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Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses in receptor pockets (e.g., serotonin 5-HT2A) .
- Example SAR Table :
Q. What computational strategies optimize synthesis and predict drug-like properties?
- Methodological Answer :
- Reaction Path Search : Use quantum chemistry software (Gaussian) to simulate transition states and identify energy barriers .
- Physicochemical Prediction :
- Solubility : COSMO-RS models in solvents like DMSO or water.
- Bioavailability : SwissADME for Lipinski’s rule compliance (e.g., logP < 5) .
- Scale-Up Simulation : CFD modeling to optimize reactor parameters (temperature, stirring rate) for gram-scale synthesis .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., CHO vs. HEK293) and buffer conditions (pH, ion concentration) .
- Orthogonal Validation :
- Compare SPR (surface plasmon resonance) with fluorescence polarization assays for binding affinity .
- Validate cytotoxicity via MTT and ATP-based luminescence assays .
- Purity Control : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out impurities >0.5% .
Q. What challenges arise in scaling up the synthesis, and how are they addressed?
- Methodological Answer :
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of piperazine to chloropyridine) to minimize dimerization .
- Solvent Selection : Replace THF with 2-MeTHF for safer, greener large-scale reactions .
- Workflow Automation : Use flow chemistry systems (e.g., Syrris) for continuous piperazine coupling and in-line LCMS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
